molecular formula C9H17NO4 B558399 Boc-Abu-OH CAS No. 34306-42-8

Boc-Abu-OH

Cat. No. B558399
CAS RN: 34306-42-8
M. Wt: 203.24 g/mol
InChI Key: PNFVIPIQXAIUAY-LURJTMIESA-N
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Description

“Boc-Abu-OH” is also known as N-tert-butoxycarbonyl-(2S)-2-aminobutyric acid . It has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol . It is a standard building block for the introduction of aminobutyric acid amino-acid residues by Boc SPPS .


Molecular Structure Analysis

The IUPAC name for “Boc-Abu-OH” is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI string is InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 . The canonical SMILES string is CCC(C(=O)O)NC(=O)OC©©C .


Physical And Chemical Properties Analysis

“Boc-Abu-OH” has a density of 1.1±0.1 g/cm3, a boiling point of 334.5±25.0 °C at 760 mmHg, and a flash point of 156.1±23.2 °C . It also has a molar refractivity of 50.6±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 184.4±3.0 cm3 .

Scientific Research Applications

  • Improved Synthesis for Peptide Preparation : Boc-Abu-OH has been used in the improved synthesis of Boc-Abu(PO3Me2)-OH for peptide synthesis. This process involved several steps including sodium borohydride reduction, sodium hypochlorite oxidation, and thiocarbonyldiimidazole reaction, leading to the production of peptides such as Boc-Glu (OBz1)-Abu(PO3Me2)-Leu-OBzl in high yield (Tong, Perich, & Johns, 1992).

  • Isosteres of Ser(P)-Peptides : It has been utilized in the synthesis of Leu-Abu(P) and Glu-Abu(P)-Leu, which are isosteres of ser(P)-peptides. The Boc-Asp-O t -Bu was converted to Boc-Abu(PO3Me2)-O t -Bu and then to Boc-Abu(PO3Me2)-OH, which were used in these syntheses (Tong, Perich, & Johns, 1990).

  • Application in BNCT Research : While not directly related to Boc-Abu-OH, studies in Boron Neutron Capture Therapy (BNCT) at The Ohio State University involved the preparation of boron-containing compounds and the development of an accelerator-based neutron irradiation facility. This is relevant due to the potential application of peptide derivatives in targeted therapies (Barth et al., 1989).

  • Peptide Model Synthesis : The compound has been used in the preparation of the model substrate AC-L-Abu(PO3H2)- NHMe, demonstrating its utility in peptide synthesis and modification (Valerio, Perich, Alewood, Tong, & Johns, 1992).

  • Solid Phase Synthesis : It has been employed in the Boc/solid phase synthesis of Glu-Abu(P)-Leu, showcasing its role in solid-phase peptide synthesis (Perich & Reynolds, 1992).

Safety And Hazards

“Boc-Abu-OH” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373147
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Abu-OH

CAS RN

34306-42-8
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34306-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
X Han, X Gong, XX Yang, DX Wang - Chinese Journal of Organic …, 2007 - sioc-journal.cn
An efficient and economical technology for the anchoring of Boc-protected amino acids via the carboxy terminal to chloromethyl Merrifield resin, using K 2 CO 3/KI as the base reagent, …
Number of citations: 2 sioc-journal.cn
Y Deng, Q Xie, MG LaPorte, ATA Chasnoff… - … Process Research & …, 2016 - ACS Publications
… formation of 30 came from the Boc-Abu-OH which was likely … of 29 using a second lot of Boc-Abu-OH, we observed ca. 2% … lots of commercially available Boc-Abu-OH revealed various …
Number of citations: 15 pubs.acs.org
P Neri, G Antoni, G Barbarulli, C Casagli, M Mariani… - Molecular …, 1984 - Elsevier
… Fmoc-Lys(Boc)-OH and Boc-Abu-OH were purchased from Fluka. Arginine was protected as the N-cc-Fmoc-w,w-bis(… The last residue added to the chain (Boc-Abu-OH) …
Number of citations: 20 www.sciencedirect.com
BH Hu, MR Jones, PB Messersmith - Analytical chemistry, 2007 - ACS Publications
… The presence of the secondary tag by addition of Boc-Abu-OH during addition of the second residue resulted in an additional mass peak located 28 m/z units less than the mass of Ile, …
Number of citations: 35 pubs.acs.org
RM Wenger - Helvetica chimica acta, 1984 - Wiley Online Library
… To a solution of 16.65 g (77.1 mmol) of Boc-Abu-OH (3) in 500 ml of CHCI, precooled to - 20", 10.4 ml (10.18 g; 84,8 mmol) of pivaloyl chloride and 15.4 g (162 mmol) of MeMorph are …
Number of citations: 208 onlinelibrary.wiley.com
K Oscarsson, A Poliakov, S Oscarson… - Bioorganic & medicinal …, 2003 - Elsevier
… The target inhibitors (10a–e, 11a–e, and 12a–e) were synthesised starting from Boc protected l-α-aminobutyric acid (Boc-Abu-OH, 1), which was transformed to phosphonate 3, and …
Number of citations: 19 www.sciencedirect.com
Y Fu, Y Li, D Luo, Y Lu, J Huang, Z Yang, J Lu… - Inorganic …, 2021 - ACS Publications
We disclose herein an efficient regioselective B(3,4)–H activation via a ligand strategy, affording B(3)-monoacyloxylated and B(3,4)-diacyloxylated o-carboranes. The identification of …
Number of citations: 9 pubs.acs.org
B Korkmaz, A Lesner, M Wysocka, A Gieldon… - Biochemical …, 2019 - Elsevier
… To a solution of Boc-Abu-OH (2.35 g, 9.4 mmol) and NMM (1.77 g, 18.8 mmol) in CH 2 Cl 2 (50 mL) at 0 C ethyl chloroformate (1.03 g, 9.4 mmol) was added. The reaction was stirred for …
Number of citations: 30 www.sciencedirect.com
BF Shi, YH Zhang, JK Lam, DH Wang… - Journal of the American …, 2010 - ACS Publications
Pd(II)-catalyzed enantioselective C−H olefination of diphenylacetic acid substrates has been achieved through the use of monoprotected chiral amino acid ligands. The absolute …
Number of citations: 444 pubs.acs.org
T Szirtes, L Kisfaludy, E Palosi… - Journal of medicinal …, 1984 - ACS Publications
Twenty-four thyrotropin-releasing hormone (TRH) analogues containing mainly aliphatic amino acids in position 2 were synthesized and tested for central nervous system (CNS) and …
Number of citations: 79 pubs.acs.org

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